BAY-1816032

Description

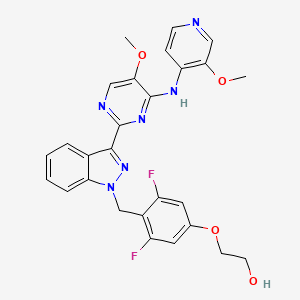

Structure

3D Structure

Properties

IUPAC Name |

2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOGVAVHOLLLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of BAY-1816032: A Potent and Selective BUB1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of BAY-1816032, a first-in-class, orally bioavailable inhibitor of the mitotic checkpoint protein Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2][3]

Introduction: Targeting the Mitotic Checkpoint

The catalytic activity of BUB1 kinase is essential for accurate chromosome segregation during mitosis.[2][3] It plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of cell division.[4] Dysregulation of the mitotic checkpoint is a hallmark of cancer, making BUB1 an attractive therapeutic target. Inhibition of BUB1 kinase leads to aneuploidy and subsequent cell death by forcing cells through mitosis with misaligned chromosomes.[5] this compound emerged from a dedicated effort to identify small molecule inhibitors of BUB1 for cancer therapy.

Discovery of this compound

The journey to identify this compound began with the screening of the Bayer compound library for inhibitors of BUB1 kinase.[2][3] This initial high-throughput screening was followed by a focused medicinal chemistry program aimed at enhancing target affinity, selectivity, and optimizing physicochemical and pharmacokinetic properties.[2][3] These efforts culminated in the identification of this compound, a benzylindazole-based compound with high potency and desirable drug-like characteristics.[5]

Synthesis of this compound

While the specific, step-by-step synthesis of this compound is proprietary to Bayer AG, the general synthetic approach can be inferred from patent literature and the synthesis of analogous compounds.[2][6] The chemical name of this compound is 2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxy-4-pyridinyl)amino]-2-pyrimidinyl]-1H-indazol-1-yl]methyl]phenoxy]ethanol. The synthesis likely involves a multi-step sequence, focusing on the construction of the core pyrazole and pyrimidine ring systems, followed by key coupling reactions to assemble the final molecule. A plausible, though not definitively confirmed, synthetic strategy is outlined below.

Logical Workflow for Synthesis:

Caption: A potential logical workflow for the multi-step synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the catalytic activity of BUB1 kinase.[2] BUB1's kinase function is crucial for the phosphorylation of histone H2A at threonine 120 (H2A-pT120).[7] This phosphorylation event serves as a docking site for Shugoshin (SGO1), a protein that protects centromeric cohesin from premature cleavage during mitosis. Furthermore, H2A-pT120, in concert with Haspin-mediated phosphorylation of histone H3, is required for the proper localization of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, to the centromere. The CPC is essential for correcting improper microtubule-kinetochore attachments.

By inhibiting BUB1 kinase, this compound disrupts this signaling cascade, leading to:

-

Reduced levels of H2A-pT120.

-

Mislocalization of SGO1 and the CPC.[4]

-

Defective chromosome alignment and segregation.

-

Ultimately, mitotic catastrophe and cell death.

BUB1 Signaling Pathway and Inhibition by this compound:

Caption: The signaling pathway of BUB1 kinase and its inhibition by this compound.

Quantitative Data Summary

This compound has demonstrated potent and selective inhibition of BUB1 kinase in a variety of assays. Its efficacy has been evaluated both as a single agent and in combination with other anti-cancer agents.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay (recombinant human BUB1) | IC50 | 6.1 nM | |

| Cellular Assay (H2A-pT120 inhibition in HeLa cells) | IC50 | 29 nM | [7] |

| Kinase Selectivity Panel (403 kinases) | Fold Selectivity | >17-fold over other kinases | |

| Target Residence Time | Time | 87 minutes | [7] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (Single Agent) | Combination Effect (with Taxanes) | Reference |

| HeLa | Cervical Cancer | 1.4 µM (median) | Synergistic/Additive | [7] |

| SUM-149 | Triple-Negative Breast Cancer | Not specified | Synergistic/Additive | [2] |

| MDA-MB-436 | Triple-Negative Breast Cancer | Not specified | Synergistic/Additive | [2] |

| NCI-H1299 | Non-Small Cell Lung Cancer | Not specified | Synergistic/Additive | [2] |

| 22RV1 | Prostate Cancer | Not specified | Synergistic/Additive | [2] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Outcome | Reference |

| Triple-Negative Breast Cancer | This compound + Paclitaxel | Strong delay in tumor outgrowth vs. single agents | [2] |

| Triple-Negative Breast Cancer | This compound + Olaparib | Strong delay in tumor outgrowth vs. single agents | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

BUB1 Kinase Assay (TR-FRET)

This assay quantifies the inhibitory activity of compounds on BUB1 kinase.

Experimental Workflow:

Caption: A generalized workflow for a BUB1 TR-FRET kinase assay.

Methodology:

-

Reactions are typically performed in a 384-well plate format.

-

Recombinant human BUB1 catalytic domain is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of a biotinylated peptide substrate and ATP.

-

After incubation, the reaction is stopped, and detection reagents, including a europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665, are added.

-

The plate is read on a suitable plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is proportional to the amount of phosphorylated substrate.

-

IC50 values are calculated from the dose-response curves.

Cellular Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound, a combination of this compound and another therapeutic agent, or vehicle control.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.

-

Luminescence or absorbance is measured using a plate reader.

-

IC50 values are determined by plotting cell viability against compound concentration.

Animal Xenograft Studies

These studies evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, other drug alone, combination therapy).

-

This compound is typically administered orally.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., H2A-pT120).

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of BUB1 kinase that has demonstrated significant anti-tumor activity in preclinical models, particularly in combination with taxanes and PARP inhibitors.[2] Its discovery and characterization provide a strong rationale for its clinical development as a novel cancer therapeutic. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. Novel Cycloalkenepyrazoles as Inhibitors of Bub1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bayer.com [bayer.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Unraveling the Mechanism of Action of BAY-1816032 on BUB1 Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY-1816032 is a potent and highly selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1).[1][2][3][4] The catalytic activity of BUB1 is crucial for proper chromosome alignment and segregation during mitosis.[5][6][7] this compound disrupts this function, leading to mitotic errors and subsequent cell death, particularly in combination with other anti-cancer agents. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on BUB1 kinase, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated biological pathways and experimental workflows.

Core Mechanism of Action

This compound directly inhibits the catalytic activity of BUB1 kinase.[1][5] BUB1's kinase function is essential for the phosphorylation of histone H2A at threonine 120 (H2A-pT120).[5][7] This phosphorylation event is a critical step in the recruitment of Shugoshin (SGO1) to the centromere, which in turn protects the cohesin complex from premature cleavage and ensures proper sister chromatid cohesion.[5] Furthermore, H2A-pT120, in conjunction with H3-pT3, facilitates the localization of the chromosomal passenger complex (CPC) to the centromere, a key regulator of microtubule-kinetochore attachments and cytokinesis.[5]

By inhibiting BUB1 kinase, this compound abrogates H2A-pT120, leading to a cascade of events including:

-

Reduced SGO1 localization at the centromere. [8]

-

Chromosome mis-segregation and the formation of lagging chromosomes. [2][5][6][7]

While BUB1 has non-catalytic roles in the spindle assembly checkpoint (SAC), the kinase activity targeted by this compound plays a more significant role in ensuring the fidelity of chromosome segregation rather than SAC activation itself.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: Biochemical Activity and Binding Kinetics of this compound

| Parameter | Value | Assay Type | Source |

| IC50 (BUB1) | 6.1 nM | TR-FRET Kinase Assay | [1] |

| IC50 (BUB1) | 7 nM | Enzymatic Assay | [2][3][7] |

| Target Residence Time | 87 minutes | Slow Dissociation Kinetics | [2][3][7] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Value | Assay Type | Source |

| IC50 (p-H2A T120) | HeLa | 29 ± 23 nM | Phospho-Histone Assay | [5] |

| IC50 (p-H2A T120) | HeLa | 29 nM | Phospho-Histone Assay | [2][3] |

| Median IC50 (Proliferation) | Various Cancer Cell Lines | 1.4 µM | Cell Proliferation Assay | [2][7] |

| IC50 (Proliferation) | PCS-300-010 (Normal Lung) | 15.9 µM | Alamar Blue Cytotoxicity Assay | [9] |

| IC50 (Proliferation) | A549, H2030, H1975, Calu-1 (Lung Cancer) | 1.1 - 5.1 µM | Alamar Blue Cytotoxicity Assay | [9] |

| IC50 (Clonogenic Survival) | A549, H2030, H1975, Calu-1 (Lung Cancer) | <250 - 900 nM | Clonogenic Survival Assay | [9] |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the BUB1 signaling pathway and the mechanism of action of this compound.

Caption: BUB1 kinase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

BUB1 Kinase Inhibition Assay (TR-FRET)

This assay quantifies the inhibitory activity of this compound on the recombinant catalytic domain of human BUB1.

Protocol:

-

Reagents and Materials: Recombinant human BUB1 catalytic domain (amino acids 704-1085), biotinylated peptide substrate, ATP, europium-labeled anti-phospho-serine/threonine antibody, streptavidin-allophycocyanin (SA-APC), assay buffer, 384-well plates, and a plate reader capable of time-resolved fluorescence energy transfer (TR-FRET) detection.

-

Procedure: a. Add 2 µL of this compound solution at various concentrations to the wells of a 384-well plate. b. Add 4 µL of a solution containing the BUB1 enzyme and the biotinylated peptide substrate in assay buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a detection mix containing the europium-labeled antibody and SA-APC in a buffer with EDTA. f. Incubate for 60 minutes at room temperature to allow for antibody binding. g. Measure the TR-FRET signal (emission at 665 nm and 620 nm with excitation at 320 nm).

-

Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-Histone H2A (T120) Assay

This assay measures the ability of this compound to inhibit BUB1 kinase activity within cells.

Protocol:

-

Cell Culture and Treatment: a. Seed HeLa cells in 96-well plates and allow them to adhere overnight. b. Arrest cells in mitosis by treating with nocodazole for 16-18 hours. c. Treat the nocodazole-arrested cells with a dilution series of this compound for 1-2 hours.

-

Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with 0.5% Triton X-100 in PBS. c. Block with a suitable blocking buffer (e.g., 5% BSA in PBS). d. Incubate with a primary antibody specific for phospho-histone H2A (T120). e. Wash and incubate with a fluorescently labeled secondary antibody. f. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: a. Acquire images using a high-content imaging system. b. Quantify the fluorescence intensity of the phospho-H2A (T120) signal within the nucleus. c. Normalize the signal to the number of cells (DAPI). d. Determine IC50 values from the dose-response curve.

Cell Proliferation and Combination Assays

These assays assess the anti-proliferative effects of this compound alone and in combination with other agents.

Protocol:

-

Cell Plating: Seed cancer cell lines in 384-well plates at a density of 600-800 cells per well and incubate for 24 hours.

-

Compound Treatment: a. For single-agent studies, treat cells with a serial dilution of this compound. b. For combination studies, treat cells with this compound and a second compound (e.g., paclitaxel, olaparib) at fixed ratios.

-

Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as the AlamarBlue assay.

-

Data Analysis: a. Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. b. Determine IC50 values for the single agent. c. For combination studies, analyze the data for synergy, additivity, or antagonism using methods such as the Bliss independence model or the Chou-Talalay method.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflows for key experimental and logical processes.

Caption: Experimental workflow for the preclinical characterization of this compound.

Caption: Logical relationship of the molecular events following BUB1 inhibition by this compound.

Therapeutic Implications and Future Directions

The potent and selective inhibition of BUB1 kinase by this compound represents a promising therapeutic strategy.[5] The ability of this compound to induce mitotic catastrophe and sensitize cancer cells to other agents, such as taxanes and PARP inhibitors, has been demonstrated in preclinical models.[5][6][10] In particular, synergistic or additive effects have been observed in triple-negative breast cancer, non-small cell lung cancer, glioblastoma, and prostate cancer cell lines.[5] In vivo studies using tumor xenograft models have shown a significant reduction in tumor size when this compound is combined with paclitaxel or olaparib.[5][6] These findings support the clinical evaluation of this compound in combination therapies to enhance efficacy and overcome resistance to existing treatments.[5][6][7] Although preclinical development for cancer was reported as discontinued in September 2023, the compound remains a valuable tool for further research into BUB1 biology and its role in cancer.[11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BAY 1816032 | Checkpoint Control Kinases | Tocris Bioscience [tocris.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. BUB1 Inhibition Overcomes Radio- and Chemoradiation Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]

- 11. BAY 1816032 - AdisInsight [adisinsight.springer.com]

The Sentinel of Segregation: An In-depth Technical Guide to the Role of BUB1 Kinase in Mitotic Checkpoint Control

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the evolutionarily conserved serine/threonine kinase, Budding Uninhibited by Benzimidazoles 1 (BUB1). BUB1 is a critical component of the spindle assembly checkpoint (SAC), a complex signaling network that ensures the high fidelity of chromosome segregation during mitosis. Errors in this process can lead to aneuploidy, a hallmark of many cancers and a cause of developmental defects. This document delves into the molecular mechanisms of BUB1 function, its interaction with key mitotic players, and its emerging role as a therapeutic target in oncology.

The Dual Roles of BUB1: Guardian of the Checkpoint and Architect of Chromosome Alignment

BUB1 performs two major, distinct functions during mitosis: it is essential for the spindle assembly checkpoint and is also required for the correct alignment of chromosomes at the metaphase plate.[1][2] Depletion of BUB1 not only abrogates the mitotic checkpoint, preventing cells from arresting in response to spindle poisons, but also leads to significant chromosome congression defects.[1][3]

BUB1 as a Scaffold in the Spindle Assembly Checkpoint

The primary role of BUB1 in the SAC is to act as a scaffold, recruiting other essential checkpoint proteins to unattached kinetochores. Kinetochores are intricate protein structures assembled on the centromeric region of chromosomes that mediate their attachment to the microtubules of the mitotic spindle. When a kinetochore is not properly attached, BUB1, in concert with other proteins, initiates a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[4][5] This inhibition prevents the degradation of key mitotic regulators like Cyclin B and Securin, thereby delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment.[4][5]

BUB1's scaffolding function is mediated through its various domains. Its N-terminal region contains a tetratricopeptide repeat (TPR) domain that facilitates its localization to the kinetochore by interacting with KNL1 (also known as Blinkin).[3][6] Once at the kinetochore, BUB1 is crucial for the recruitment of a host of other checkpoint proteins, including MAD1 (Mitotic Arrest Deficient 1), MAD2, BUBR1 (BUB1-related kinase), and CENP-E.[6][7][8]

The Kinase-Dependent Role of BUB1 in Chromosome Congression

Beyond its scaffolding role, the kinase activity of BUB1 is essential for the precise alignment of chromosomes at the metaphase plate.[3] Cells with depleted or kinase-dead BUB1 exhibit an accumulation of misaligned chromosomes, often with abnormal lateral attachments to microtubules instead of the correct end-on attachments.[1][3] This function is, at least in part, mediated by one of BUB1's key substrates, histone H2A. BUB1 phosphorylates histone H2A at a conserved residue (Threonine 120 in humans), creating a binding site for the Shugoshin (Sgo1) protein.[4][9] Sgo1, in turn, is crucial for protecting centromeric cohesion and for the proper localization of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B, another key regulator of kinetochore-microtubule attachments.[4][9]

The BUB1 Signaling Nexus: Interactions and Substrates

The multifaceted roles of BUB1 are orchestrated through a complex network of protein-protein interactions and phosphorylation events.

Key Interacting Partners

-

KNL1: The primary docking site for BUB1 at the kinetochore.[3]

-

BUB3: Forms a tight complex with BUB1, and this interaction is essential for the kinetochore localization of BUB1.

-

MAD1/MAD2: BUB1 is required for the efficient recruitment of the MAD1/MAD2 complex to unattached kinetochores, a critical step in the amplification of the "wait anaphase" signal.[6][7]

-

BUBR1: BUB1 is necessary for the kinetochore localization of BUBR1.[8]

-

Sgo1: Recruited to centromeres in a manner dependent on BUB1-mediated phosphorylation of H2A.[4][9]

-

Cdc20: A direct substrate of BUB1 kinase activity and a key target of the spindle assembly checkpoint.[5]

Confirmed BUB1 Substrates

-

Histone H2A: Phosphorylation on Threonine 120 is a key event in recruiting Sgo1 to the centromere.[4][9]

-

Cdc20: BUB1-mediated phosphorylation of Cdc20 contributes to the inhibition of the APC/C.[5][10]

Quantitative Analysis of BUB1 Function

The following tables summarize key quantitative data from studies investigating the role of BUB1.

Table 1: Effect of BUB1 Depletion on Kinetochore Localization of Mitotic Checkpoint Proteins

| Protein | Kinetochore Localization Level after BUB1 Depletion (% of Control) | Reference |

| BUB1 | ~5% | [8] |

| BUBR1 | ~30% | [8] |

| Mad2 | ~25% | [8] |

| CENP-E | ~20% | [8] |

| CENP-F | ~10% | [8] |

Table 2: Kinetochore Localization of BUB1 Mutants

| BUB1 Mutant | Kinetochore Localization Level (% of Wild-Type) | Reference |

| Wild-Type (wt) | 100% | [1] |

| ΔKinase Domain | 75-120% | [1] |

| Kinase-Dead | 75-120% | [1] |

| ΔConserved Motif I | 40-60% | [1] |

| ΔConserved Motif II | 40-60% | [1] |

| ΔKNL1-binding Domain | Not Detected | [1] |

| ΔBub3-binding Domain | Not Detected | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

siRNA-mediated Depletion of BUB1 in HeLa Cells

This protocol describes the transient knockdown of BUB1 expression using small interfering RNA (siRNA).

-

Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

siRNA Transfection:

-

On the day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

Prepare two separate tubes for each well to be transfected. In the first tube, dilute 100 pmol of BUB1 siRNA (or a non-targeting control siRNA) in 250 µL of serum-free medium (e.g., Opti-MEM). In the second tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium.

-

Combine the contents of the two tubes, mix gently, and incubate at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the 500 µL of the siRNA-lipid complex mixture dropwise to each well containing cells in 2 mL of fresh growth medium.

-

-

Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection. The efficiency of BUB1 depletion can be assessed by Western blotting or quantitative immunofluorescence.

Immunoprecipitation of BUB1 from Human Cells

This protocol outlines the procedure for isolating BUB1 and its interacting partners from cell lysates.

-

Cell Lysis:

-

Wash cultured cells (e.g., HeLa) twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

-

Add a primary antibody against BUB1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washes and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against BUB1 and its suspected interacting partners.

In Vitro Kinase Assay for BUB1

This protocol allows for the direct measurement of BUB1's kinase activity towards a substrate.

-

Immunoprecipitation of BUB1: Immunoprecipitate BUB1 from cell lysates as described in the protocol above, but perform the final washes with a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Kinase Reaction:

-

Resuspend the beads containing the immunoprecipitated BUB1 in kinase buffer.

-

Add the substrate (e.g., recombinant histone H2A or a Cdc20 fragment) and ATP (including γ-³²P-ATP for radioactive detection) to the reaction mixture.

-

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantitative Immunofluorescence of Kinetochore Proteins

This protocol details the method for quantifying the levels of proteins localized to kinetochores.

-

Cell Preparation: Grow cells on coverslips and treat as required (e.g., with siRNA or drugs).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Incubate with primary antibodies against the protein of interest (e.g., BUB1) and a kinetochore marker (e.g., CREST anti-serum) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS and mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the DNA.

-

-

Image Acquisition and Analysis:

-

Acquire z-stack images of mitotic cells using a confocal or deconvolution microscope.

-

Use image analysis software (e.g., ImageJ/Fiji) to identify and measure the fluorescence intensity of the protein of interest at individual kinetochores, using the CREST signal to define the kinetochore region.

-

Normalize the intensity of the protein of interest to the intensity of the CREST signal to account for variations in staining and illumination.

-

Visualizing the BUB1 Network: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving BUB1 and the workflows of the experimental protocols described above.

Caption: BUB1 signaling pathway in mitotic checkpoint control.

Caption: Workflow for BUB1 immunoprecipitation.

Caption: Workflow for BUB1 in vitro kinase assay.

BUB1 in Cancer and as a Therapeutic Target

Given its critical role in maintaining chromosomal stability, it is not surprising that dysregulation of BUB1 is implicated in tumorigenesis. Overexpression of BUB1 has been observed in various cancers, including breast, colorectal, and lung cancer, and is often associated with a poor prognosis.[11][12] The heightened reliance of cancer cells on a functional spindle assembly checkpoint makes BUB1 an attractive target for therapeutic intervention.

Inhibitors of BUB1 kinase activity are currently under development and have shown promise in preclinical studies.[11] By disrupting the SAC, BUB1 inhibitors can selectively induce cell death in rapidly dividing cancer cells, which are more susceptible to errors in chromosome segregation.[11] Furthermore, combining BUB1 inhibitors with other chemotherapeutic agents, such as taxanes, has been shown to have synergistic effects.[11]

Conclusion

BUB1 kinase stands as a central regulator of mitotic fidelity, with indispensable roles in both spindle assembly checkpoint signaling and chromosome alignment. Its intricate network of interactions and its critical kinase activity ensure that each daughter cell receives a complete and accurate set of chromosomes. The wealth of knowledge accumulated on BUB1's function has not only illuminated a fundamental aspect of cell biology but has also paved the way for novel therapeutic strategies in the fight against cancer. Further research into the nuanced regulation of BUB1 and the development of more specific and potent inhibitors will undoubtedly continue to be a vibrant and impactful area of investigation.

References

- 1. Bub1 regulates chromosome segregation in a kinetochore-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins [jove.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. BUB1 and BUBR1: multifaceted kinases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. BUBR1 phosphorylation is regulated during mitotic checkpoint activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A dual role for Bub1 in the spindle checkpoint and chromosome congression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of Cdc20 by Bub1 provides a catalytic mechanism for APC/C inhibition by the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphorylation of H2A by Bub1 prevents chromosomal instability through localizing shugoshin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preclinical Profile of BAY-1816032: A First-in-Class BUB1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for BAY-1816032, a potent and selective inhibitor of the mitotic checkpoint serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1). The information presented herein is compiled from publicly available research, offering insights into its mechanism of action, pharmacokinetics, and anti-tumor activity, both as a monotherapy and in combination with other agents.

Core Mechanism of Action

This compound is an orally bioavailable inhibitor of the catalytic activity of BUB1 kinase.[1][2][3] The enzymatic function of BUB1 is crucial for the correct positioning of the chromosomal passenger complex and the resolution of chromosome arm attachment errors during mitosis.[2][4][5] By inhibiting BUB1 kinase, this compound disrupts this process, leading to chromosome mis-segregation and mitotic delay.[3][6] This interference with a critical mitotic checkpoint ultimately sensitizes cancer cells to the effects of other anti-cancer agents, particularly those that induce mitotic stress or DNA damage.[1][2][4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]

- 6. aacrjournals.org [aacrjournals.org]

BAY-1816032 Target Validation in Cancer Cell Lines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of BAY-1816032, a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, in various cancer cell lines. This document details the mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and presents visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor that targets the catalytic activity of BUB1 kinase.[1][2] BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2] Dysregulation of BUB1 has been implicated in tumorigenesis and is associated with a poor prognosis in several cancers, making it an attractive therapeutic target.[3] This guide explores the preclinical evidence supporting the validation of BUB1 as the target of this compound and the compound's anti-cancer activity in various cancer cell lines.

Mechanism of Action: BUB1 Inhibition

This compound selectively inhibits the kinase function of BUB1, which is essential for the proper positioning of the chromosomal passenger complex and the correction of attachment errors between microtubules and kinetochores.[1][4] Inhibition of BUB1's catalytic activity, while having a minor role in SAC activation, leads to chromosome mis-segregation.[1][4] This effect is particularly pronounced when cancer cells are treated with microtubule-stabilizing agents like taxanes.[1] The combination of BUB1 inhibition and taxane treatment results in persistent chromosome lagging and mis-segregation, ultimately leading to mitotic catastrophe and cell death.[2]

dot

Quantitative Analysis of Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative activity as a single agent in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary across different cancer types, indicating a range of sensitivities.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| H2052 | Mesothelioma | 1.2 | [5] |

| H2452 | Mesothelioma | 2.8 | [5] |

| H28 | Mesothelioma | 3.9 | [5] |

| Various | Various | ~1.4 (average) | [2] |

Table 1: Single-Agent Anti-Proliferative Activity of this compound

Synergistic Effects with Chemotherapeutic Agents

A key finding in the preclinical evaluation of this compound is its synergistic or additive anti-cancer effects when combined with other therapeutic agents, particularly taxanes, PARP inhibitors, and ATR inhibitors.[1][4]

| Cell Line | Cancer Type | Combination Agent | Effect | Citation |

| HeLa | Cervical Cancer | Paclitaxel, Docetaxel | Synergistic/Additive | [1] |

| Triple-Negative Breast Cancer | Breast Cancer | Paclitaxel, Docetaxel | Synergistic/Additive | [1] |

| Non-Small Cell Lung | Lung Cancer | Paclitaxel, Docetaxel | Synergistic/Additive | [1] |

| Glioblastoma | Brain Cancer | Paclitaxel, Docetaxel | Synergistic/Additive | [1] |

| Prostate Cancer | Prostate Cancer | Paclitaxel, Docetaxel | Synergistic/Additive | [1] |

| A549 | Non-Small Cell Lung Cancer | Paclitaxel, Olaparib | Synergistic | [6] |

| H2030 | Non-Small Cell Lung Cancer | Paclitaxel, Olaparib | Synergistic/Additive | [6] |

| SUM159 | Triple-Negative Breast Cancer | Olaparib, Cisplatin, Paclitaxel | Synergistic | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Olaparib, Cisplatin, Paclitaxel | Synergistic | [3] |

| HCC1937 | Triple-Negative Breast Cancer (BRCA mutant) | Olaparib | Synergistic | [3] |

Table 2: Combination Therapy Effects of this compound in Cancer Cell Lines

Experimental Protocols for Target Validation

The validation of BUB1 as the target of this compound involved a series of biochemical and cell-based assays.

1. Kinase Selectivity Assays:

-

Methodology: The inhibitory activity of this compound was tested against a large panel of kinases to determine its selectivity. This is typically performed using radiometric, fluorescence-based, or luminescence-based kinase activity assays.[1][4]

-

Outcome: this compound was found to be highly selective for BUB1 kinase.[1][2]

2. BUB1 Signaling Inhibition Assays:

-

Methodology: The effect of this compound on the phosphorylation of a known BUB1 substrate, such as histone H2A at threonine 120 (pH2A-T120), is assessed in cells. Cancer cell lines are treated with a mitotic inducer (e.g., nocodazole) in the presence or absence of this compound. Levels of pH2A-T120 are then measured by Western blotting or immunofluorescence.[2]

-

Outcome: this compound effectively inhibits nocodazole-induced phosphorylation of H2A at Thr-120 in cancer cells, confirming its engagement with the BUB1 target.[2]

3. Cell Proliferation and Viability Assays:

-

Methodology: Cancer cell lines are seeded in multi-well plates and treated with increasing concentrations of this compound as a single agent or in combination with other drugs. Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays such as CellTiter-Glo®, MTT, or crystal violet staining. IC50 values are then calculated from the dose-response curves.[3][7]

-

Outcome: These assays provide quantitative data on the anti-proliferative and cytotoxic effects of the compound.[2][5]

4. Chromosome Segregation Analysis:

-

Methodology: Cells are treated with this compound, often in combination with a low dose of a taxane. Mitotic cells are then fixed and stained with DNA dyes (e.g., DAPI) and antibodies against components of the mitotic spindle (e.g., α-tubulin). Chromosome alignment and segregation are visualized and quantified using fluorescence microscopy. The presence of lagging chromosomes and micronuclei are key indicators of chromosome mis-segregation.[1][4]

-

Outcome: Treatment with this compound, especially in combination with paclitaxel, induces a significant increase in chromosome segregation errors.[1][5]

dot

Conclusion

The collective preclinical data provides robust validation for BUB1 as the primary pharmacological target of this compound. The compound demonstrates potent and selective inhibition of BUB1 kinase activity, leading to mitotic defects and anti-proliferative effects in a wide range of cancer cell lines. Furthermore, the synergistic activity of this compound with standard-of-care chemotherapeutics, such as taxanes and PARP inhibitors, highlights its potential as a promising combination therapy for various malignancies.[1][4][8] These findings strongly support the continued clinical development of this compound for the treatment of cancer.[4][8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]

- 3. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy [mdpi.com]

- 4. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BUB1 Inhibition Overcomes Radio- and Chemoradiation Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]

BAY-1816032: A Structural and Functional Characterization of a First-in-Class BUB1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1816032 is a potent, selective, and orally bioavailable inhibitor of the mitotic checkpoint serine/threonine kinase, Budding Uninhibited by Benzimidazoles 1 (BUB1). This document provides a comprehensive technical overview of the structural and functional characteristics of this compound, detailing its mechanism of action, preclinical efficacy, and synergistic potential with other anti-cancer agents. Quantitative data are summarized in structured tables, key experimental protocols are described, and relevant signaling pathways and workflows are visualized using diagrams.

Introduction

The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of the SAC is a hallmark of many cancers, leading to aneuploidy and genomic instability. BUB1 kinase plays a pivotal, albeit complex, role in the SAC. While its non-catalytic functions are essential for SAC activation, its kinase activity is critical for the proper localization of the chromosomal passenger complex (CPC) and the correction of erroneous kinetochore-microtubule attachments.[1][2]

This compound emerges as a first-in-class inhibitor specifically targeting the catalytic activity of BUB1 kinase.[1] Its development represents a novel therapeutic strategy aimed at exploiting the mitotic vulnerabilities of cancer cells. This whitepaper synthesizes the available preclinical data to provide a detailed understanding of this compound for the scientific and drug development communities.

Structural and Physicochemical Properties

This compound, with the chemical name 2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxy-4-pyridinyl)amino]-2-pyrimidinyl]-1H-indazol-1-yl]methyl]phenoxy]ethanol, is a small molecule inhibitor with a molecular weight of 534.52 g/mol and the formula C27H24F2N6O4.[3][4] The crystal structure of the human BUB1 kinase domain in complex with this compound has been determined, providing a detailed view of the inhibitor-target interaction.[5][6]

Functional Characterization and Mechanism of Action

This compound is a highly potent and selective inhibitor of BUB1 kinase.[3][4][7] Its mechanism of action is centered on the competitive inhibition of the BUB1 kinase domain, leading to the abrogation of its catalytic activity.

Biochemical Potency and Selectivity

This compound demonstrates nanomolar potency against recombinant human BUB1 kinase. Extensive kinase profiling has revealed its high selectivity, a critical attribute for minimizing off-target effects.

| Parameter | Value | Assay Type | Reference |

| IC50 (BUB1) | 6.1 nM | Recombinant catalytic domain of human BUB1 | [3][4][7] |

| IC50 (BUB1) | 7 nM | BUB1 enzymatic activity | [1][2][8] |

| Cellular IC50 | 29 nM | Nocodazole-induced H2A Thr-120 phosphorylation in HeLa cells | [1][8] |

| Median IC50 | 1.4 µM | Proliferation of various tumor cell lines (single agent) | [1][2][8] |

| Target Residence Time | 87 min | Slow dissociation kinetics | [1][2][8] |

| Kinase Selectivity | High | Panel of 395-403 human kinases | [1][2][3][8] |

Cellular Effects

Inhibition of BUB1 kinase by this compound leads to distinct cellular phenotypes, primarily affecting mitotic progression and chromosome segregation. The primary downstream effect is the inhibition of the phosphorylation of histone H2A at threonine 120 (pH2A-T120), a major substrate of BUB1.[1] This leads to:

-

Chromosome Missegregation: this compound induces lagging chromosomes and mitotic delay.[1][8]

-

Synergistic Effects: The compound demonstrates synergistic or additive anti-proliferative effects when combined with taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors.[5][9][10][11] The combination with cisplatin, however, has been reported to be antagonistic.[9]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Mechanism of action of this compound in inhibiting BUB1 kinase.

In Vivo Efficacy

Preclinical xenograft models have demonstrated the in vivo activity of this compound. While modest as a single agent, its combination with other chemotherapeutic agents shows significant anti-tumor efficacy.

| Tumor Model | Combination Agent | Effect | Reference |

| Triple-Negative Breast Cancer Xenografts | Paclitaxel | Strong and statistically significant reduction of tumor size | [5][9][10][11] |

| Triple-Negative Breast Cancer Xenografts | Olaparib (PARP inhibitor) | Strong and statistically significant reduction of tumor size | [5][9][10][11] |

| Various Tumor Xenografts | Paclitaxel or Docetaxel | Strong and statistically significant reduction of tumor size | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound, based on published literature.[9][11]

BUB1 Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of this compound against BUB1.

Caption: Workflow for an in vitro BUB1 kinase inhibition assay.

Methodology:

-

Recombinant human BUB1 kinase domain is incubated with a suitable substrate (e.g., a synthetic peptide of histone H2A) and ATP in an appropriate kinase assay buffer.

-

This compound is serially diluted and added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay that measures ATP consumption.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

This protocol outlines a common method to assess the anti-proliferative effects of this compound, both alone and in combination with other drugs.

Methodology:

-

Cancer cell lines (e.g., HeLa, SUM-149, MDA-MB-436) are seeded in 96-well or 384-well plates and allowed to adhere overnight.[7]

-

Cells are treated with a dose-response matrix of this compound and a combination agent (e.g., paclitaxel).

-

After a defined incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, resazurin).

-

IC50 values are calculated for single agents, and synergy is determined using a suitable model, such as the Bliss independence or Loewe additivity model.

In Vivo Xenograft Studies

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in animal models.

Caption: General workflow for in vivo xenograft efficacy studies.

Methodology:

-

Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a predetermined size, animals are randomized into different treatment cohorts: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug.

-

This compound is typically administered orally.

-

Tumor volumes and body weights are measured regularly to assess efficacy and toxicity.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of phospho-H2A).

Conclusion and Future Directions

This compound is a potent and selective BUB1 kinase inhibitor with a well-defined mechanism of action and promising preclinical anti-tumor activity, particularly in combination with taxanes and DNA damage response inhibitors.[9][11] The data presented herein provide a solid foundation for its continued investigation. The findings strongly support the clinical evaluation of this compound in combination therapies to enhance the efficacy of existing anti-cancer agents and potentially overcome resistance mechanisms.[1][9][10][11] Future research should focus on identifying predictive biomarkers for sensitivity to BUB1 inhibition and exploring its efficacy in a broader range of cancer types.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]

- 3. rndsystems.com [rndsystems.com]

- 4. BAY 1816032 | Checkpoint Control Kinases | Tocris Bioscience [tocris.com]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the BUB1 Signaling Pathway with BAY-1816032: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Budding Uninhibited by Benzimidazoles 1 (BUB1) signaling pathway and the mechanism of action of BAY-1816032, a potent and selective BUB1 kinase inhibitor. This document summarizes key preclinical data, details relevant experimental methodologies, and visualizes complex biological processes to facilitate a comprehensive understanding for research and development applications.

The BUB1 Signaling Pathway in Mitosis

BUB1 is a crucial serine/threonine kinase that plays a central role in ensuring the fidelity of chromosome segregation during mitosis.[1][2] Its functions are integral to the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[2][3]

The primary role of BUB1 kinase activity involves the phosphorylation of histone H2A at threonine 120 (H2A-pT120) in the centromeric region.[4][5] This phosphorylation event serves as a docking site for Shugoshin (SGO1), which protects centromeric cohesin from premature degradation.[1][4] Furthermore, BUB1-mediated H2A phosphorylation, in conjunction with Haspin-mediated histone H3 phosphorylation, is essential for the localization of the Chromosome Passenger Complex (CPC) to the centromere.[4] The CPC, which includes Aurora B kinase, is vital for correcting improper microtubule-kinetochore attachments.[3][4]

Dysregulation of the BUB1 signaling pathway can lead to chromosome mis-segregation, aneuploidy, and has been implicated in tumorigenesis, making BUB1 an attractive target for cancer therapy.[2][3]

Figure 1: Simplified BUB1 Signaling Pathway in Mitosis.

This compound: A Selective BUB1 Kinase Inhibitor

This compound is a novel, orally bioavailable small molecule inhibitor of the catalytic activity of BUB1 kinase.[6][7] It has demonstrated high selectivity and a long target residence time, making it a valuable tool for probing BUB1 function and a potential therapeutic agent.[4][8]

Mechanism of Action

This compound directly inhibits the kinase activity of BUB1, thereby preventing the phosphorylation of its downstream targets, most notably histone H2A at Thr120.[8][9] This abrogation of H2A phosphorylation disrupts the recruitment of SGO1 and the proper localization of the CPC, leading to defects in chromosome segregation and a delay in mitosis.[4][9] In cancer cells, these mitotic errors can ultimately lead to cell death.

Figure 2: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activities of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| BUB1 Kinase IC50 | 7 nM | [8][9] |

| BUB1 (recombinant catalytic domain) IC50 | 6.1 nM | [6][10] |

| Target Residence Time | 87 min | [8][9] |

| Kinase Selectivity | Highly selective over a panel of 395-403 kinases | [9][10] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Value | Reference |

| HeLa (Nocodazole-induced p-H2A T120) IC50 | HeLa | 29 nM | [8][9] |

| Median Proliferation IC50 | Various tumor cell lines | 1.4 µM | [8][9][11] |

| HeLa Proliferation IC50 | HeLa | Not specified | [6] |

| SUM-149 Proliferation IC50 | SUM-149 | Not specified | [6] |

| MDA-MB-436 Proliferation IC50 | MDA-MB-436 | Not specified | [6] |

| NCI-H1299 Proliferation IC50 | NCI-H1299 | Not specified | [6] |

| 22RV1 Proliferation IC50 | 22RV1 | Not specified | [6] |

| H4 Proliferation IC50 | H4 | Not specified | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used in the preclinical characterization of this compound.

BUB1 Kinase Assay

This assay quantifies the inhibitory activity of a compound against the BUB1 enzyme.

-

Objective: To determine the IC50 of this compound against BUB1 kinase.

-

Methodology:

-

Recombinant human BUB1 catalytic domain is used.[6]

-

A suitable substrate, such as a synthetic peptide or histone H2A, is prepared.

-

The kinase reaction is initiated by adding ATP. The reaction is performed in the presence of varying concentrations of this compound.

-

The level of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity-based assays (33P-ATP) or fluorescence-based assays (e.g., TR-FRET).

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

Cellular Phospho-Histone Assay

This assay measures the ability of a compound to inhibit BUB1 activity within a cellular context.

-

Objective: To determine the cellular EC50 of this compound for the inhibition of H2A-T120 phosphorylation.

-

Methodology:

-

HeLa cells are plated in multi-well plates.[6]

-

Cells are treated with a mitotic arresting agent, such as nocodazole, to enrich the mitotic cell population.[8][9]

-

Cells are then treated with a dilution series of this compound for a specified duration.

-

Cells are fixed and permeabilized.

-

The level of H2A-pT120 is detected using a specific primary antibody followed by a labeled secondary antibody.

-

The signal is quantified using high-content imaging or flow cytometry.

-

The EC50 is determined from the dose-response curve.

-

In Vitro Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines.

-

Objective: To determine the IC50 of this compound on the proliferation of various cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., HeLa, SUM-149, MDA-MB-436, NCI-H1299, 22RV1, H4) are seeded in 384-well plates at a density of 600-800 cells per well.[6]

-

After 24 hours, cells are treated with a range of concentrations of this compound.[6]

-

Cells are incubated for a period of 3-5 days.

-

Cell viability is measured using a commercially available assay, such as CellTiter-Glo® or resazurin-based assays.

-

The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

-

Objective: To assess the in vivo anti-tumor activity of this compound, alone and in combination with other agents.

-

Methodology:

-

Human tumor cells (e.g., triple-negative breast cancer models) are implanted subcutaneously into immunocompromised mice.[4][7]

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

This compound is administered orally.[8][11] It can be given as a monotherapy or in combination with other drugs like paclitaxel or olaparib.[4][7]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of p-H2A T120).[8][11]

-

The anti-tumor efficacy is evaluated by comparing the tumor growth in treated groups to the vehicle control group.

-

Figure 3: General Experimental Workflow for this compound Characterization.

Synergistic Combinations

Preclinical studies have shown that this compound acts synergistically or additively with several classes of anti-cancer agents.[4][7]

-

Taxanes (Paclitaxel, Docetaxel): Inhibition of BUB1 by this compound sensitizes tumor cells to taxanes, which are microtubule-stabilizing agents that also disrupt mitosis.[4][7] The combination leads to increased chromosome mis-segregation.[4]

-

PARP Inhibitors (Olaparib): A strong synergistic effect has been observed when combining this compound with PARP inhibitors in triple-negative breast cancer models.[4][7]

-

ATR Inhibitors: Additive or synergistic effects are also seen with ATR inhibitors.[4]

Conversely, the combination of this compound with cisplatin was found to be antagonistic.[4] This is likely because cisplatin induces cell cycle arrest in the S or G2 phase, preventing cells from entering mitosis where BUB1 inhibition is effective.[4]

Conclusion

This compound is a highly selective and potent inhibitor of BUB1 kinase that has demonstrated significant anti-tumor activity, particularly in combination with other anti-cancer agents like taxanes and PARP inhibitors.[4][7] Its mechanism of action, centered on the disruption of a key mitotic checkpoint, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and exploit the BUB1 signaling pathway for therapeutic benefit.

References

- 1. BUB1 - Wikipedia [en.wikipedia.org]

- 2. Bub1 kinase in the regulation of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Segregating Bub1's mitotic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. rupress.org [rupress.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rndsystems.com [rndsystems.com]

- 11. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for BAY-1816032 in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BAY-1816032, a potent and highly selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, in various cellular assays.[1][2]

Introduction

This compound is a small molecule inhibitor that targets the kinase activity of BUB1, a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis.[3][4] Inhibition of BUB1's catalytic function by this compound has been shown to induce mitotic defects, sensitize cancer cells to other therapeutic agents, and inhibit tumor cell proliferation.[5][6] These notes provide detailed protocols for assessing the cellular effects of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor of BUB1 kinase.[7] The primary role of BUB1 kinase is to phosphorylate histone H2A at threonine 120 (p-H2A-Thr120), a key event in the recruitment of the Shugoshin (SGO1) protein to centromeres to protect centromeric cohesion. BUB1 also plays a role in the recruitment of other essential mitotic proteins to the kinetochore. By inhibiting BUB1, this compound disrupts these processes, leading to chromosome mis-segregation and mitotic catastrophe in cancer cells.

Data Presentation

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound in various contexts.

| Parameter | Cell Line/Target | IC50 Value | Reference |

| Biochemical IC50 | Recombinant human BUB1 kinase | 7 nM | [1][2] |

| Cellular IC50 (p-H2A-Thr120 inhibition) | HeLa (Nocodazole-arrested) | 29 nM | [1] |

| Median Antiproliferative IC50 | Panel of various tumor cell lines | 1.4 µM | [1][2] |

| Antiproliferative IC50 | H2052 | 1.2 µM | [5] |

| H2452 | 2.8 µM | [5] | |

| H28 | 3.9 µM | [5] | |

| HCC1937 | 3.56 µM | [8] |

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HeLa, SUM-149, MDA-MB-436)[9]

-

Appropriate cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

384-well clear bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.1 µM to 10 µM.[9]

-

Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

For combination studies, add the second compound at the desired concentrations.

-

-

Incubation:

-

Measurement of Cell Viability:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

-

Western Blot for Phospho-Histone H2A (Thr120)

This protocol is used to determine the cellular target engagement of this compound by measuring the inhibition of BUB1-mediated phosphorylation of histone H2A.

Materials:

-

Cancer cell lines (e.g., HeLa)

-

This compound (dissolved in DMSO)

-

Nocodazole (optional, for mitotic arrest)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Histone H2A (Thr120), anti-total Histone H2A or anti-GAPDH (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Optional: To enrich for mitotic cells, treat with a synchronizing agent like nocodazole.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).[6]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-H2A (Thr120) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total H2A or a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of p-H2A (Thr120).

-

Mandatory Visualizations

Caption: BUB1 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for Cellular Assays with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]

- 3. BUB1 - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Establishing In Vivo Xenograft Models with BAY-1816032

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing human tumor xenograft models to evaluate the in vivo efficacy of BAY-1816032, a potent and selective BUB1 kinase inhibitor. The protocols detailed below are based on established methodologies for triple-negative breast cancer (TNBC) xenografts, a tumor type in which this compound has shown significant preclinical activity, particularly in combination with other anti-cancer agents.[1][2]

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that targets the serine/threonine kinase BUB1 (Budding Uninhibited by Benzimidazoles 1). BUB1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting the catalytic activity of BUB1, this compound disrupts the proper attachment of chromosomes to the mitotic spindle, leading to chromosome missegregation and ultimately, cell death in rapidly dividing cancer cells.[1][2][3] Preclinical studies have demonstrated that this compound can sensitize tumor cells to taxanes and PARP inhibitors, making it a promising candidate for combination therapies.[1][2]

BUB1 Signaling Pathway in Mitosis

The following diagram illustrates the central role of BUB1 in the spindle assembly checkpoint and the mechanism of action of this compound.

References

- 1. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: BAY-1816032 and Paclitaxel Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1816032 is a potent and highly selective inhibitor of the mitotic kinase BUB1 (budding uninhibited by benzimidazoles 1).[1] The catalytic activity of BUB1 is crucial for proper chromosome alignment and segregation during mitosis. Inhibition of BUB1 kinase by this compound has been shown to sensitize cancer cells to the cytotoxic effects of taxanes, such as paclitaxel.[2][3][4] Paclitaxel is a microtubule-stabilizing agent that disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis. The combination of this compound and paclitaxel has demonstrated synergistic or additive anti-proliferative effects in various cancer cell lines and has shown significant tumor growth inhibition in preclinical xenograft models, particularly in triple-negative breast cancer.[2][3][5]

These application notes provide a summary of the preclinical data and detailed protocols for utilizing this compound in combination with paclitaxel for cancer research.

Data Presentation

In Vitro Anti-proliferative Activity

The combination of this compound and paclitaxel has been evaluated in a panel of human cancer cell lines, demonstrating synergistic or additive effects. The half-maximal inhibitory concentration (IC50) for this compound as a single agent typically falls in the low micromolar range.[1][5]

| Cell Line | Cancer Type | This compound IC50 (µM) (Single Agent) | Combination Effect with Paclitaxel |

| HeLa | Cervical Cancer | ~1.4 (average)[5] | Synergistic/Additive[2] |

| SUM-149 | Triple-Negative Breast Cancer | Not Specified | Additive[6] |

| NCI-H1299 | Non-Small Cell Lung Cancer | Not Specified | Synergistic[6] |

| Glioblastoma Cell Lines | Glioblastoma | Not Specified | Synergistic/Additive[2] |

| Prostate Cancer Cell Lines | Prostate Cancer | Not Specified | Synergistic/Additive[2] |

In Vivo Efficacy in Xenograft Models

The combination therapy has been tested in human tumor xenograft models, showing enhanced anti-tumor activity compared to single-agent treatments.

| Xenograft Model | Cancer Type | Treatment Protocol | Outcome |

| SUM-149 | Triple-Negative Breast Cancer | This compound (oral, twice daily) + Paclitaxel (intravenous, once weekly) | Statistically significant reduction in tumor growth compared to paclitaxel alone.[7] |

| MDA-MB-436 | Triple-Negative Breast Cancer | This compound (oral, twice daily) + Paclitaxel (intravenous, once per week) | Strong and statistically significant reduction of tumor size with excellent tolerability.[2][3] |

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound in combination with paclitaxel in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, SUM-149)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Paclitaxel (stock solution in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Prepare a dose-response matrix of this compound and paclitaxel. A 9x9 matrix is recommended to assess synergy.

-

Treat the cells with the combination of drugs at the desired concentrations. Include single-agent controls and a vehicle control (DMSO).

-

Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Analyze the data for synergy using a suitable model, such as the Bliss synergy model or isobologram analysis.

In Vivo Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with paclitaxel.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

Human cancer cells (e.g., MDA-MB-436, SUM-149)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Paclitaxel formulation for intravenous injection

-

Calipers for tumor measurement

Protocol:

-

Implant human cancer cells subcutaneously or orthotopically into the mice. For MDA-MB-436 cells, implant them into the mammary fat pad of NOD-SCID mice.[1] For SUM-149 cells, implant them subcutaneously into nude mice.[1]

-

Allow the tumors to reach a palpable size (e.g., approximately 35 mm² or 150 mm³).[1][8]

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, and combination therapy). A typical group size is 12 animals.[1]

-

Administer the treatments according to the following schedule:

-

Monitor tumor growth by measuring the tumor area with calipers three times weekly.[1]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-